REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([OH:14])=O)[CH:8]=[CH:9][CH:10]=1>CN(C)C1C=CN=CC=1.O1CCCC1.ClCCl>[Br:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([N:2]([CH3:3])[CH3:1])=[O:14])[CH:8]=[CH:9][CH:10]=1
|
Name
|
1-(3-is dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 2M hydrochloric acid (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |